Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate

Catalog No.
S579489
CAS No.
42245-42-1
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate

CAS Number

42245-42-1

Product Name

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate

IUPAC Name

methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-13-8-5-3-7(4-6-8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3

InChI Key

CVZUMGUZDAWOGA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C(O2)C(=O)OC

Synonyms

3-(-methoxyphenyl)glycidic acid methylester, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate, methyl 3-(4-methoxyphenyl)glycidate, methyl-3-(4-methoxyphenyl)glycidate, t-methyl-3-phenylglycidate

Canonical SMILES

COC1=CC=C(C=C1)C2C(O2)C(=O)OC

Synthesis and Characterization:

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (CAS: 60016) is a small organic molecule containing an oxirane (epoxidized) ring and a methyl ester group. While its natural occurrence is unknown, it can be synthesized in the laboratory through various methods including asymmetric epoxidation and ring-opening reactions. Studies have reported its successful synthesis using different catalysts and reaction conditions, highlighting its potential for further exploration in organic synthesis [, ].

Potential Biological Applications:

Limited information is available regarding the specific biological activities of Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate. However, due to the presence of the oxirane ring, it might exhibit interesting properties relevant to biological research. Epoxides are known for their reactivity towards nucleophiles, making them potential candidates for modifying biomolecules and investigating their functions. Additionally, the presence of the 4-methoxyphenyl group could contribute to specific interactions with biological targets, warranting further investigation [].

Current Research Landscape:

Future Directions:

Given the limited research on this specific molecule, further exploration of its potential applications is warranted. This could involve:

  • Investigating its reactivity and potential for targeted modifications of biomolecules.
  • Assessing its biological activity in relevant cell or animal models.
  • Exploring its use as a building block for the synthesis of more complex molecules with desired properties.

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, also known as methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate, is a small organic compound characterized by the presence of an oxirane (epoxide) ring and a methyl ester group. Its molecular formula is C₁₁H₁₂O₄, with a molecular weight of approximately 208.21 g/mol. The compound features a methoxyphenyl substituent, which is significant for its potential reactivity and biological interactions. It exists as two enantiomers, (2R,3S) and (2S,3R), which have identical chemical formulas but differ in their three-dimensional arrangements around the chiral centers .

Due to its epoxide functionality. Common reactions include:

  • Nucleophilic Ring Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other derivatives.
  • Asymmetric Epoxidation: This method can be employed to synthesize the compound from allylic alcohols using specific catalysts to control stereochemistry.
  • Ester Hydrolysis: The methyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding acid .

Several methods are reported for synthesizing methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate:

  • Asymmetric Epoxidation: Utilizing chiral catalysts to convert allylic alcohols into epoxides while controlling the stereochemistry.
  • Ring Opening Reactions: Employing nucleophiles to react with the epoxide ring under controlled conditions.
  • Esterification: Reacting the corresponding acid with methanol in the presence of an acid catalyst to form the methyl ester .

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in creating complex molecules like diltiazem hydrochloride.
  • Biological Research: Due to its reactivity, it may be used in studies involving biomolecule modification or as a probe in biological assays .

Research into the interactions of methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate with biological systems is still emerging. Given its epoxide nature, it may interact with nucleophilic sites on proteins or nucleic acids, potentially leading to modifications that could affect biological functions. Further studies are needed to elucidate these interactions and their implications .

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructureKey Features
Methyl 3-(p-methoxyphenyl)-2,3-epoxypropionateStructureSimilar epoxide structure; different substituent position
Methyl 3-(4-fluorophenyl)-oxirane-2-carboxylateStructureFluorine substituent; potential differences in reactivity
Methyl (2S,3R)-3-(4-hydroxyphenyl)oxirane-2-carboxylateStructureHydroxy group instead of methoxy; differing biological properties

Uniqueness

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate is unique due to its specific combination of an epoxide ring and a methoxy-substituted phenyl group, which may influence its chemical reactivity and potential biological interactions compared to similar compounds.

XLogP3

1.3

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

42245-42-1
105560-93-8

General Manufacturing Information

2-Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester: INACTIVE

Dates

Modify: 2023-08-15

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